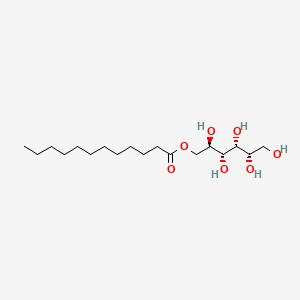

Sorbityl 1-laurate

Description

Properties

CAS No. |

34311-73-4 |

|---|---|

Molecular Formula |

C18H36O7 |

Molecular Weight |

364.5 g/mol |

IUPAC Name |

[(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexyl] dodecanoate |

InChI |

InChI=1S/C18H36O7/c1-2-3-4-5-6-7-8-9-10-11-16(22)25-13-15(21)18(24)17(23)14(20)12-19/h14-15,17-21,23-24H,2-13H2,1H3/t14-,15+,17+,18+/m0/s1 |

InChI Key |

HYZDYRHKPFPODK-BURFUSLBSA-N |

Isomeric SMILES |

CCCCCCCCCCCC(=O)OC[C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(C(C(C(CO)O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Biocatalytic Production of Sorbityl 1 Laurate

Enzymatic Transesterification and Esterification Routes

Enzymatic synthesis offers a promising alternative to conventional chemical methods for producing sorbityl 1-laurate, providing higher selectivity and milder reaction conditions. researchgate.netmdpi.com The process typically involves the transesterification or esterification of a sorbitol substrate with a laurate derivative, catalyzed by a lipase (B570770). researchgate.netmdpi.com

Lipase-Catalyzed Synthesis: Enzyme Selection and Performance Evaluation

The choice of enzyme is critical for the successful synthesis of this compound. A variety of commercially available lipase formulations have been screened for their efficacy in this reaction. Among the tested enzymes, Novozym 435®, an immobilized lipase B from Candida antarctica, has consistently demonstrated superior performance. researchgate.netmdpi.com

In a comparative study of 16 different commercial lipase formulations, Novozym 435® was identified as the most suitable biocatalyst for the transesterification of D-sorbitol and vinyl laurate. researchgate.netmdpi.comresearchgate.net The use of Novozym 435® is favored due to its high activity and stability, even at elevated temperatures. nih.gov Research has shown that the enzyme remains effective at temperatures up to 90°C, which can significantly enhance reaction rates and yields. nih.govacs.org The immobilization of the lipase on an acrylic resin carrier also contributes to its robustness, making it less susceptible to the denaturing effects of various solvents. nih.gov

Acyl Donor and Acyl Acceptor Substrate Investigations

The selection of appropriate acyl donors and acceptors is fundamental to the synthesis of this compound. D-sorbitol is commonly used as the acyl acceptor, a sugar alcohol that can be derived from renewable resources. researchgate.netmdpi.com However, its low solubility in many organic solvents presents a challenge. researchgate.netmdpi.com To overcome this, "2-in-1" deep eutectic solvent (DES) systems, composed of sorbitol and choline (B1196258) chloride, have been developed. researchgate.netmdpi.com In this system, sorbitol acts as both a solvent component and a substrate. researchgate.net

For the acyl donor, both vinyl laurate and lauric acid have been investigated. nih.gov Vinyl laurate is often preferred as it is a liquid at room temperature and participates in an irreversible transesterification reaction. nih.govnih.gov The reaction produces ethenol, which tautomerizes to the highly volatile acetaldehyde, shifting the reaction equilibrium towards product formation in accordance with Le Châtelier's principle. researchgate.netnih.gov In contrast, the use of lauric acid is more limited due to its solid state at room temperature and the reversible nature of the esterification reaction, which can be hampered by water formation. nih.gov

Optimization of Reaction Parameters

To maximize the yield and efficiency of this compound synthesis, several reaction parameters have been systematically optimized.

The molar ratio of the substrates significantly influences the product yield. In a solvent-free system using microwave irradiation, a D-sorbitol to vinyl laurate molar ratio of 1:11 resulted in the highest yield of 13 ± 1%. researchgate.net Conversely, in a 2-methyl-2-butanol (B152257) (2M2B) solvent system under conventional heating, a 1:3 molar ratio of sorbitol (0.25 M) to vinyl laurate (0.75 M) was found to be more effective. nih.gov Increasing the vinyl laurate concentration beyond 0.75 M in this system led to substrate inhibition of the lipase. nih.govresearchgate.net In a deep eutectic solvent system, an optimal vinyl laurate concentration of 0.5 M was identified, with concentrations above this leading to potential substrate saturation and inhibition of the biocatalyst. mdpi.com

| Solvent System | Heating Method | Optimal Sorbitol:Vinyl Laurate Molar Ratio | Resulting Yield/Titer | Reference |

|---|---|---|---|---|

| Solvent-Free | Microwave | 1:11 | 13 ± 1% | researchgate.net |

| 2-methyl-2-butanol (2M2B) | Conventional | 1:3 (0.25 M:0.75 M) | 1.5-fold increase in titer compared to 0.25 M vinyl laurate | nih.gov |

| Deep Eutectic Solvent (DES) | Conventional | - (Optimal Vinyl Laurate at 0.5 M) | Two-fold increase in titer compared to 0.25 M and 0.75 M | mdpi.com |

The concentration of the biocatalyst is another crucial factor. In a 2M2B solvent system, the optimal concentration of Novozym 435® was determined to be 20 g/L. nih.gov In a deep eutectic solvent (DES) system, a higher optimal enzyme concentration of 50 g/L was established. researchgate.netmdpi.com It was observed that doubling the enzyme amount from a starting point of 20 g/L in the DES system led to significant increases in the product titer. mdpi.com However, an excess of lipase can lead to agglomeration, which may hinder substrate access to the enzyme's active sites. unife.it

| Solvent System | Optimal Novozym 435® Concentration | Reference |

|---|---|---|

| 2-methyl-2-butanol (2M2B) | 20 g/L | nih.gov |

| Deep Eutectic Solvent (DES) | 50 g/L | researchgate.netmdpi.com |

Temperature and the method of heating play a significant role in the synthesis of this compound. Increasing the reaction temperature from 50°C to 90°C has been shown to considerably enhance the space-time yield and product yield in both DES and 2M2B solvent systems, regardless of whether conventional or microwave heating is used. acs.org

In the 2M2B solvent system, conventional heating at 90°C achieved a 98% conversion yield within 90 minutes. nih.govacs.org While microwave heating also accelerated the reaction, its beneficial effects were more pronounced in the highly viscous DES system. nih.gov Microwave irradiation in DES led to a 7-fold increase in space-time yield at 50°C and a 16-fold increase at 90°C compared to conventional heating. researchgate.netnih.govacs.org This is attributed to the efficient and uniform heating provided by microwaves, which can lead to faster reaction rates and higher yields. ajchem-a.com However, temperatures exceeding 100°C in the 2M2B system under microwave heating resulted in a decrease in yield. nih.gov

| Solvent System | Heating Method | Temperature | Key Finding | Reference |

|---|---|---|---|---|

| 2-methyl-2-butanol (2M2B) | Conventional | 90°C | 98% conversion yield in 90 minutes. | nih.govacs.org |

| Deep Eutectic Solvent (DES) | Microwave | 50°C | 7-fold increase in space-time yield compared to conventional heating. | researchgate.netnih.govacs.org |

| Deep Eutectic Solvent (DES) | Microwave | 90°C | 16-fold increase in space-time yield compared to conventional heating. | researchgate.netnih.govacs.org |

| 2-methyl-2-butanol (2M2B) | Microwave | >100°C | Decrease in yield observed. | nih.gov |

Stirring Speed and Mass Transfer Enhancement

In microwave-assisted synthesis of this compound in 2-methyl-2-butanol (2M2B), the effect of magnetic stirring speed was investigated at speeds ranging from 200 to 1000 rpm. nih.gov A stirring speed of 400 rpm was selected as optimal based on achieving apparent homogeneity of the reaction mixture. nih.gov It has been noted that in stirred tank reactors, the stirring speed and the type of impeller can significantly affect performance. mdpi.com For instance, when scaling up the synthesis from orbitally shaken tubes to a 2.5 L stirred tank reactor with a three-bladed spiral propeller at 300 rpm, a noticeable decrease in titer was observed, suggesting that the mixing was less efficient compared to the smaller scale. mdpi.com This highlights the challenge of maintaining effective mass transfer during process scale-up. mdpi.com

Innovative Reaction Media for this compound Synthesis

Deep eutectic systems (DES) have emerged as promising green solvents for the biocatalytic synthesis of this compound. nih.govnih.gov These systems are mixtures of hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA) that form a eutectic mixture with a melting point lower than that of the individual components. A notable approach is the "2-in-1" system where sorbitol itself acts as the HBD, in combination with a salt like choline chloride, thus serving as both a substrate and a component of the reaction medium. mdpi.comnih.gov This strategy effectively addresses the low solubility of sorbitol in conventional organic solvents. researchgate.netnih.gov

The enzymatic synthesis of sorbityl laurate in a sorbitol-based DES using Novozym 435® has been demonstrated to be a viable method. researchgate.netmdpi.com However, reactions in these highly viscous media can present challenges, including lower yields and productivities compared to some organic solvent systems. nih.govnih.gov Despite these challenges, DES offer significant environmental advantages as they are often derived from renewable resources and are considered more sustainable than many traditional organic solvents. mdpi.com

Water content within a DES is a critical parameter that can significantly influence both the physical properties of the solvent and the activity of the enzyme. Adding water can lower the high viscosity of DES, which in turn enhances mass transfer. encyclopedia.pub However, an excessive amount of water can destabilize the DES by disrupting the hydrogen bonding network between its components. encyclopedia.pub

In the lipase-catalyzed synthesis of sorbityl laurate in a sorbitol/choline chloride-based DES, the water content was systematically varied. mdpi.com The optimal performance, achieving a 28% molar conversion of vinyl laurate after 48 hours, was observed at a water content of 5 wt.%. researchgate.netmdpi.com This highlights the delicate balance required; sufficient water is needed to facilitate the reaction, but an excess can be detrimental. The water content was carefully controlled and monitored using Karl Fischer titration. nih.gov

While DES offer sustainability benefits, organic solvents are also widely used and have been shown to be effective for this compound synthesis. A comparative analysis of different solvents is crucial for process optimization. Among various organic solvents, 2-methyl-2-butanol (2M2B), a tertiary alcohol, has been identified as a particularly effective medium for this reaction. nih.govresearchgate.net

In a screening of solvents, 2M2B demonstrated superior performance compared to others like ethyl-L-lactate, acetonitrile, methyl ethyl ketone, and acetone (B3395972) under conventional heating. nih.gov Synthesis in the low-viscosity 2M2B was found to be more advantageous in terms of production yields and reaction times compared to the highly viscous sorbitol-based DES. nih.gov For instance, a 97% conversion yield could be achieved in 8 hours in 2M2B with 20 g/L of Novozym 435, whereas in the DES, a 28% yield was obtained in 48 hours with a higher enzyme concentration of 50 g/L. nih.gov This resulted in a significantly higher biocatalyst yield in 2M2B. nih.gov

The table below presents a comparison of different solvent systems for the synthesis of sorbityl laurate.

| Solvent System | Enzyme | Temperature (°C) | Reaction Time (h) | Conversion Yield (%) | Productivity (g/(L·h)) |

| Sorbitol-based DES | Novozym 435® | 50 | 48 | 28 | Not specified |

| 2M2B | Novozym 435® | 50 | 8 | 97 | Not specified |

| 2M2B (Conventional Heating) | Novozym 435 | 90 | 1.5 | 98 | 118.0 ± 3.6 |

| DES (Conventional Heating) | Novozym 435 | 90 | Not specified | Lower than 2M2B | Lower than 2M2B |

| DES (Microwave Heating) | Novozym 435 | 90 | Not specified | Lower than 2M2B | Higher than conventional heating in DES |

This table is generated based on data from multiple research findings. nih.govmdpi.com

Solvent-free systems represent a highly sustainable approach to chemical synthesis, minimizing waste and environmental impact. researchgate.net In the context of this compound production, solvent-free, or "neat," systems have been explored, particularly with the assistance of microwave irradiation. nih.govacs.org This method offers an intensified and greener alternative to solvent-based processes. nih.gov

An initial proof of concept for a solvent-free synthesis of sorbityl laurate using Novozym 435 under microwave heating has been established. nih.gov While this approach is promising for creating more sustainable processes by reducing the operational volume, the productivities and yields are currently lower compared to reactions carried out in optimized organic solvents like 2M2B. nih.gov For instance, productivities of up to 13.3 ± 2.3 g/(L·h) have been achieved in a neat system. nih.govacs.org Further optimization of reaction parameters, such as the molar ratio of substrates, is necessary to enhance the performance of solvent-free systems. nih.gov Research has also been conducted on ultrasound-assisted solvent-free synthesis of similar sugar esters, which could be a potential avenue for further investigation for sorbityl laurate. researchgate.net

Organic Solvent Systems Comparative Analysis (e.g., 2M2B)

Process Intensification and Scalability Studies for this compound Production

Process intensification aims to develop more efficient, cost-effective, and sustainable manufacturing processes. For this compound production, this involves strategies to increase reaction rates, yields, and productivities while minimizing energy consumption and waste. nih.gov Key areas of investigation include the use of alternative heating methods like microwave irradiation, optimization of reaction conditions, and ensuring successful scale-up from laboratory to industrial production. nih.govnih.gov

One significant finding is that increasing the reaction temperature can substantially enhance the space-time yield and product yield. nih.gov For example, raising the temperature from 50 to 90 °C in both DES and 2M2B systems led to considerable improvements. nih.govnih.gov Microwave heating has been shown to be particularly effective for intensifying reactions in highly viscous media like DES, leading to a 16-fold increase in space-time yield at 90°C compared to conventional heating. nih.govnih.gov

Scalability is a critical aspect of taking a laboratory-proven synthesis to an industrial scale. Initial studies on the scalability of this compound production have been conducted. researchgate.netmdpi.com A batch production in a 2.5 L stirred tank reactor (STR) yielded 25 g/L of sorbityl laurate in a highly viscous two-phase system. researchgate.netmdpi.com However, challenges in maintaining performance upon scale-up were noted, with a twofold decrease in titer observed when moving from orbitally shaken tubes to the STR. mdpi.com This suggests that mass transfer limitations become more pronounced at a larger scale and that parameters like stirring speed and impeller design need to be carefully optimized for larger reactors. nih.govmdpi.com

The reusability of the biocatalyst, Novozym 435, has also been demonstrated, which is crucial for the economic viability of the process. The enzyme could be recycled for multiple cycles in 2M2B with minimal loss of activity. nih.gov

Reactor Design and Performance Evaluation (e.g., Stirred Tank Reactors)

The scalability of this compound production from laboratory to industrial scale is a critical factor, with stirred-tank reactors (STRs) being a common choice for such processes. Research into the lipase-catalyzed production of sorbitol laurate has demonstrated the feasibility of using STRs for batch production.

In one study, the scalability of a "2-in-1" deep eutectic system (DES), where sorbitol acts as both a substrate and a component of the solvent system, was tested in a 2.5 L STR. acs.orgresearchgate.net This system, utilizing the immobilized lipase Novozym 435®, achieved a batch production of 25 g/L of sorbitol laurate in a highly viscous, two-phase system. acs.orgresearchgate.net The reaction involved the transesterification of D-sorbitol and vinyl laurate. acs.org However, the transition from smaller-scale orbital shaking tubes to the STR resulted in a noticeable decrease in product titer, highlighting the challenges of maintaining optimal mass transfer in more complex reactor geometries. researchgate.net

Further investigations have focused on process intensification within different solvent systems to improve reactor performance. nih.gov For instance, when comparing the synthesis in a sorbitol-based DES to a system using 2-methyl-2-butanol (2M2B) as a solvent, significant differences in productivity were observed. In the 2M2B system under conventional heating, a near-quantitative conversion yield of 98% was achieved within 90 minutes at 90 °C, resulting in a space-time yield of 118.0 ± 3.6 g/(L·h). nih.govnih.gov This performance is substantially higher than that achieved in the DES, even with process intensification methods like microwave heating. nih.govnih.gov

The choice of reactor and operating conditions directly impacts key performance indicators. The following table summarizes the performance of this compound synthesis under different conditions.

| System | Reactor/Setup | Key Parameters | Conversion/Titer | Specific Productivity/Space-Time Yield | Reference |

|---|---|---|---|---|---|

| Sorbitol-based DES | 2.5 L Stirred-Tank Reactor (STR) | 50 g/L Novozym 435®, 50 °C, 48h | 25 g/L | Not specified | acs.orgresearchgate.net |

| Sorbitol-based DES | Orbital Shaking Tubes | 50 g/L Novozym 435®, 0.5 M vinyl laurate, 5 wt.% water, 50 °C, 48h | 28% molar conversion | 100 µmol/h/g (unoptimized) | mdpi.com |

| 2-methyl-2-butanol (2M2B) | Conventional Heating (CH) | 20 g/L Novozym 435®, 0.25 M sorbitol, 0.75 M vinyl laurate, 90 °C, 90 min | 98% | 118.0 ± 3.6 g/(L·h) | nih.govnih.gov |

| Sorbitol-based DES | Microwave (MW) Heating | 90 °C | Lower than 2M2B system | 16.1 ± 0.6 g/(L·h) | nih.gov |

| Solvent-free | Microwave (MW) Heating | - | - | up to 13.3 ± 2.3 g/(L·h) | nih.gov |

These findings underscore the importance of reactor selection and process parameter optimization in achieving economically viable production of this compound. While STRs are suitable for scaling up, mass transfer limitations in viscous systems like DESs need to be addressed. The use of alternative solvents like 2M2B can significantly enhance productivity. nih.gov

Ultrasonic Assistance in Enzymatic Reactions

Ultrasonic irradiation has emerged as a promising technology for intensifying enzymatic reactions, including the synthesis of sugar esters like this compound. The primary benefit of ultrasound is its ability to enhance mass transfer through acoustic cavitation, which involves the formation, growth, and collapse of microscopic bubbles. This phenomenon can be particularly advantageous in heterogeneous reaction mixtures, such as those involving poorly soluble substrates like sorbitol in certain non-aqueous media.

The application of ultrasound in the lipase-catalyzed synthesis of various sugar esters has been shown to significantly increase reaction rates and yields. For instance, in the synthesis of xylitol (B92547) fatty acid esters, ultrasound assistance was crucial in overcoming the mutual immiscibility of the substrates, leading to efficient synthesis with up to 95% yield in 90 minutes. This suggests that similar benefits could be realized for this compound production, where the solubility of sorbitol can be a limiting factor.

Key effects of ultrasonic assistance in enzymatic esterification include:

Enhanced Mass Transfer: Ultrasound can improve the transport of substrates to the active site of the enzyme, which is particularly beneficial for immobilized enzymes or in viscous reaction media.

Increased Reaction Rates: By improving mass transfer, ultrasound can lead to a significant reduction in reaction times compared to conventional methods like mechanical stirring.

Potential for Milder Conditions: The increased efficiency brought about by ultrasound may allow reactions to be carried out at lower temperatures, which can be beneficial for enzyme stability.

Research on other sugar esters provides a strong basis for the potential of ultrasonic assistance in this compound synthesis. For example, in the production of glucose esters, ultrasound irradiation led to a 98% conversion in 2 hours, compared to only 48% with conventional shaking under the same conditions. Similarly, for fructose (B13574) palmitate, the enzymatic activity was reported to be 1.44 times higher in an ultrasonic bath. These examples highlight the potential of ultrasound as a "green" technology to improve the efficiency and sustainability of this compound production.

Green Chemistry Principles in this compound Production

The shift towards biocatalytic synthesis of this compound is inherently driven by the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The evaluation of the "greenness" of a chemical process can be quantified using various metrics.

Atom Economy and E-Factor Analysis

Atom Economy (AE) is a theoretical measure of the efficiency of a chemical reaction in converting reactants into the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants in the stoichiometric equation. For the enzymatic synthesis of this compound from sorbitol and lauric acid via esterification, the reaction produces one molecule of water as a byproduct.

The Environmental Factor (E-Factor) provides a more practical measure of the environmental impact of a process by quantifying the amount of waste generated per unit of product. It is calculated as the total mass of waste (in kg) divided by the mass of product (in kg). A lower E-Factor indicates a more environmentally friendly process. The E-Factor considers not only byproducts but also unreacted starting materials, solvents, and other process aids.

In the context of this compound synthesis, moving from traditional chemical synthesis to enzymatic routes in greener solvents significantly improves the E-Factor. For example, the use of a solvent-free system or a recyclable solvent like 2M2B would lead to a lower E-Factor compared to a process that uses and disposes of large quantities of conventional organic solvents.

Process Mass Intensity (PMI) and Reaction Mass Efficiency (RME)

Reaction Mass Efficiency (RME) is another useful metric that takes into account the yield and stoichiometry of a reaction. It is calculated as the mass of the isolated product divided by the total mass of reactants used.

For the production of this compound, different synthesis strategies result in vastly different green metric profiles. The following table provides a conceptual comparison based on available research.

| Metric | Formula | Ideal Value | Significance in this compound Synthesis |

|---|---|---|---|

| Atom Economy (AE) | (MW of Product / Σ MW of Reactants) x 100% | 100% | For the esterification of sorbitol with lauric acid, the AE is high but less than 100% due to the formation of water as a byproduct. |

| E-Factor | Total Waste (kg) / Product (kg) | 0 | Enzymatic routes, especially in solvent-free systems or with recyclable solvents, significantly lower the E-Factor compared to traditional chemical synthesis. |

| Process Mass Intensity (PMI) | Total Mass In (kg) / Mass of Product (kg) | 1 | This metric highlights the large contribution of solvents and water to the overall mass of a process. Optimizing solvent use and recycling is key to reducing the PMI for sorbityl laurate production. |

| Reaction Mass Efficiency (RME) | (Mass of Product / Total Mass of Reactants) x 100% | 100% | RME provides a more practical measure of efficiency than AE by considering the actual reaction yield and stoichiometry. High-yield enzymatic processes will have a high RME. |

The intensification of the enzymatic production of sorbityl laurate, for instance by using 2M2B as a solvent which allows for high conversion rates and easier product separation, contributes to a more favorable profile across these green chemistry metrics compared to systems that result in lower yields and more complex downstream processing. nih.gov

Advanced Analytical and Spectroscopic Characterization of Sorbityl 1 Laurate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

One- and two-dimensional NMR experiments are fundamental in providing a detailed atomic-level map of the Sorbityl 1-laurate molecule.

Two-Dimensional NMR (COSY, TOCSY, HSQC, HMBC)

To further refine the structural assignment, a suite of two-dimensional NMR experiments is employed. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, ¹H-¹H COSY helps in tracing the connectivity of the sorbitol backbone. mdpi.com

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. A ¹H-¹H TOCSY experiment on this compound can reveal all the protons belonging to the sorbitol moiety from a single cross-peak. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. The ¹H-¹³C HSQC is crucial for assigning specific protons to their corresponding carbon atoms in the this compound structure. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between carbons and protons (typically over two to three bonds). This is particularly useful in identifying the ester linkage between the laurate and sorbitol moieties by showing a correlation between the carbonyl carbon of the laurate and the protons on the carbon of the sorbitol where the esterification occurred. mdpi.com

Chemical Shift Assignment and Confirmation of Acylation Position

Through the combined interpretation of 1D and 2D NMR data, the chemical shifts for both the proton and carbon nuclei of this compound can be definitively assigned. mdpi.com These experiments have confirmed that the acylation, the attachment of the laurate group, occurs at a primary hydroxyl group of the sorbitol molecule. mdpi.com Specifically, analysis of high-resolution ¹H-¹³C HSQC spectra allows for the determination of vicinal ¹H-¹H coupling constants, which can differentiate between the two primary ends of the sorbitol chain. This detailed analysis has proven that the laurate adduct is connected via an ester function to the C1 position of the sorbitol polyol. mdpi.com

Table 1: ¹H and ¹³C-NMR Chemical Shifts of Sorbityl-6-O-Laurate (SL) mdpi.com

| Position | ¹³C (ppm) | ¹H (ppm) |

| Sorbitol Moiety | ||

| C1 | 64.9 | 4.2 (dd), 4.0 (dd) |

| C2 | 71.4 | 3.8 (m) |

| C3 | 72.1 | 3.6 (m) |

| C4 | 70.3 | 3.5 (m) |

| C5 | 72.9 | 3.7 (m) |

| C6 | 63.3 | 3.6 (m), 3.4 (m) |

| Laurate Moiety | ||

| C1' | 174.4 | - |

| C2' | 34.2 | 2.3 (t) |

| C3' | 25.0 | 1.6 (m) |

| C4'-C9' | 29.1-29.6 | 1.3 (m) |

| C10' | 31.9 | 1.3 (m) |

| C11' | 22.7 | 1.3 (m) |

| C12' | 14.1 | 0.9 (t) |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions. The data presented is a representative example.

Mass Spectrometry (MS) for Molecular and Adduct Identification

Mass spectrometry is a powerful technique used to determine the molecular weight of this compound and to identify various adducts that may form during the analysis.

Electrospray Ionization-Quadrupole Mass Spectrometry (ESI-Q)

Electrospray Ionization-Quadrupole (ESI-Q) mass spectrometry is a soft ionization technique well-suited for the analysis of non-volatile and thermally labile molecules like this compound. mdpi.com In this method, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte, which are then analyzed by the quadrupole mass analyzer. This technique has been successfully used to perform spectrometric analysis on purified this compound. mdpi.com

Adduct Determination and Confirmation

During ESI-MS analysis, it is common for the analyte molecule to form adducts with various ions present in the sample or solvent. In the analysis of purified this compound, several distinct adducts have been observed and identified. mdpi.comresearchgate.net These adducts provide additional confirmation of the molecular weight of the parent compound.

Table 2: Adducts of Sorbityl-6-O-Laurate (SL) Determined by ESI-Q Mass Spectrometry mdpi.comresearchgate.net

| Observed m/z Value | Corresponding Adduct | Relative Abundance (%) |

| 329.232 | [M + H]⁺ - 2H₂O | 7.27 |

| 347.243 | [M + H]⁺ - H₂O | 23.96 |

| 365.253 | [M + H]⁺ | 100 |

| 387.235 | [M + Na]⁺ | 43.15 |

| 751.479 | [2M + Na]⁺ | 11.02 |

Note: M represents the this compound molecule. The relative abundance can vary based on experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for the characterization of this compound by identifying its key functional groups. chemsynlab.com The IR spectrum provides a molecular fingerprint, confirming the presence of characteristic structural features.

The formation of the ester bond during the synthesis of sorbitan (B8754009) esters can be monitored by observing the appearance of specific peaks in the IR spectrum. farmaciajournal.com For sorbitan esters, characteristic peaks include:

A strong absorption band around 1734-1738 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. researchgate.net

A peak around 1177 cm⁻¹ attributed to the C-O stretching of the ester. researchgate.net

A broad band in the region of 3390-3417 cm⁻¹ indicating the presence of hydroxyl (-OH) groups from the sorbitol moiety. researchgate.net

Peaks around 2917 cm⁻¹ corresponding to the -CH₃ stretching vibrations of the laurate chain. researchgate.net

The presence and position of these bands confirm the successful esterification of sorbitol with lauric acid to form this compound.

Table 2: Key IR Absorption Bands for this compound researchgate.net

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3400 | -OH | Stretching |

| ~2917 | -CH₃ | Stretching |

| ~1735 | C=O (Ester) | Stretching |

| ~1177 | C-O (Ester) | Stretching |

Molecular Interactions and Mechanistic Insights of Sorbityl 1 Laurate

Enzyme Kinetics and Biocatalyst Performance

The enzymatic synthesis of sorbityl laurate is a significant area of research, focusing on optimizing reaction conditions for higher yields and efficiency. nih.govmdpi.com Lipases are commonly employed for this esterification process due to their stability and activity in non-aqueous media. core.ac.uk

Enzyme Activity and Stability in Diverse Media

The choice of reaction medium significantly impacts the activity and stability of enzymes used in the synthesis of sorbityl laurate. nih.govnih.gov While sorbitol has high solubility in aqueous and alcoholic solutions, it is largely insoluble in nonpolar and aprotic solvents. nih.gov This necessitates the use of specialized solvent systems to facilitate the enzymatic reaction.

Deep Eutectic Solvents (DESs) have emerged as a "2-in-1" system, acting as both the solvent and a substrate source, thereby overcoming solubility issues. mdpi.com In one study, a DES composed of sorbitol and choline (B1196258) chloride was used. mdpi.com The lipase (B570770) formulation Novozym 435® demonstrated notable activity in this medium, with optimal performance observed at 50°C. mdpi.com The water content within the DES is also a critical factor, with 5 wt.% water found to be optimal for the reaction. mdpi.com

Organic solvents like 2-methyl-2-butanol (B152257) (2M2B) have also been investigated. nih.gov Research indicates that 2M2B can be a more advantageous medium compared to DES, requiring less biocatalyst to achieve significantly higher yields in a shorter time. nih.gov For instance, a 97% yield of sorbityl laurate was achieved in 8 hours using 20 g/L of Novozym 435 in 2M2B, compared to a 28% yield in 48 hours with 50 g/L of the same enzyme in a DES system. nih.gov

The stability of the enzyme is also influenced by the reaction conditions. For example, prolonged incubation in 2M2B can lead to product degradation, possibly due to water formation from the hydrolysis of the vinyl laurate substrate. nih.gov The reusability of the enzyme is a key consideration for industrial applications. Novozym 435 has been shown to be reusable, with washing steps implemented to remove unreacted substrates between cycles. nih.gov

The following table summarizes the performance of Novozym 435® in different media for the synthesis of sorbityl laurate.

| Reaction Medium | Enzyme Concentration (g/L) | Substrate Concentration (M) | Temperature (°C) | Time (h) | Yield (%) |

| Deep Eutectic Solvent (DES) | 50 | 0.5 (Vinyl Laurate) | 50 | 48 | 28 mdpi.com |

| 2-methyl-2-butanol (2M2B) | 20 | 0.75 (Vinyl Laurate), 0.25 (Sorbitol) | 50 | 8 | 97 nih.gov |

| 2-methyl-2-butanol (2M2B) | 20 | 0.75 (Vinyl Laurate), 0.25 (Sorbitol) | 90 | 1.5 | 98 nih.gov |

Substrate Saturation and Enzyme Inhibition Phenomena

In the enzymatic synthesis of sorbityl laurate, the concentrations of the substrates, sorbitol and an acyl donor like vinyl laurate, play a crucial role in the reaction kinetics. nih.govmdpi.com As with many enzymatic reactions, the phenomenon of substrate saturation is observed, where the reaction rate approaches a maximum (Vmax) as the substrate concentration increases and all enzyme active sites become occupied. sigmaaldrich.com

Studies have shown that there is an optimal concentration for the acyl donor, beyond which enzyme inhibition may occur. nih.govmdpi.com In a "2-in-1" Sorbitol Deep Eutectic System (DES), the optimal concentration of vinyl laurate was found to be 0.5 M. mdpi.com At concentrations above this, such as 0.75 M, a decrease in the product titer was observed, suggesting potential substrate inhibition. mdpi.com

Similarly, in a system using 2-methyl-2-butanol (2M2B) as the solvent, the optimal concentrations were determined to be 0.25 M for sorbitol and 0.75 M for vinyl laurate. nih.gov A drastic decrease in product titer was noted when the vinyl laurate concentration was increased to 1.25 M, indicating significant inhibition of the biocatalyst due to substrate saturation. nih.gov This well-documented phenomenon in lipase-mediated reactions highlights the importance of maintaining an optimal substrate molar ratio for maximizing product yield. nih.gov

The table below illustrates the effect of vinyl laurate concentration on the production of sorbityl laurate in different solvent systems.

| Solvent System | Substrate (Vinyl Laurate) Concentration (M) | Relative Product Titer |

| Deep Eutectic Solvent (DES) | 0.25 | Lower |

| Deep Eutectic Solvent (DES) | 0.5 | Highest (2-fold increase vs. 0.25 M) mdpi.com |

| Deep Eutectic Solvent (DES) | 0.75 | Lower (Similar to 0.25 M) mdpi.com |

| 2-methyl-2-butanol (2M2B) | 0.25 | Lower |

| 2-methyl-2-butanol (2M2B) | 0.75 | Highest (1.5-fold increase vs. 0.25 M) nih.gov |

| 2-methyl-2-butanol (2M2B) | 1.25 | Lowest (10-fold decrease vs. 0.75 M) nih.gov |

Interfacial Phenomena and Emulsion Stabilization Mechanisms

Sorbityl laurate, as a surfactant, plays a critical role in interfacial phenomena and the stabilization of emulsions. cosmileeurope.euresearchgate.net Its amphiphilic nature, with a hydrophilic sorbitol head and a lipophilic laurate tail, allows it to position itself at the oil-water interface, leading to a reduction in interfacial tension and the formation of stable emulsions. cosmileeurope.eu

Reduction of Interfacial Tension

For sorbitan (B8754009) laurate, a related compound, the CMC has been reported to be approximately 7.216 × 10⁻⁴ mol/L, with a corresponding surface tension of about 26.0 mN/m. researchgate.net Another study found the CMC to be near 3 × 10⁻³ mol/L with a surface tension at the CMC of about 40 mN/m. researchgate.net The measurement of interfacial tension between an aqueous solution of the surfactant and an oil phase, such as n-dodecane, provides direct insight into its emulsifying capabilities. For a 1 wt% aqueous solution of sorbitan laurate, the interfacial tension was observed to slightly increase with a rise in pH, although the time to reach equilibrium was not affected by pH. researchgate.net

Emulsion Formation and Stabilization Dynamics

Emulsions are thermodynamically unstable systems that tend to break down over time through processes like creaming, flocculation, and coalescence. d-nb.infowiley-vch.de Sorbityl laurate and similar sorbitan esters act as emulsifiers by forming a protective film around the dispersed droplets, creating a barrier that prevents them from merging. wiley-vch.dempg.de This stabilization can be attributed to several factors, including the reduction of interfacial tension and the creation of steric hindrance between droplets. uri.edu

The type of emulsion formed (oil-in-water or water-in-oil) is influenced by the properties of the surfactant, often quantified by the hydrophilic-lipophilic balance (HLB) value. mdpi.com Sorbitan esters, like sorbitan laurate, generally have low HLB values, making them suitable for stabilizing water-in-oil (w/o) emulsions. d-nb.info The stability of these emulsions is a dynamic process, with factors such as surfactant concentration and the method of emulsification playing significant roles. d-nb.infomdpi.com

The dynamics of emulsion stabilization also involve the Gibbs-Marangoni effect, where gradients in interfacial tension across the droplet surface, caused by variations in surfactant concentration, create forces that resist droplet deformation and coalescence. mpg.de

Liquid Crystal Structure Formation and Properties

In certain formulations, sorbityl laurate can participate in the formation of liquid crystal structures at the oil-water interface of an emulsion. ulprospector.comscirp.org These ordered arrangements of surfactant and oil molecules can significantly enhance the stability and modify the rheological properties of the emulsion. scirp.org

A product containing sorbitan stearate (B1226849) and sorbityl laurate is known to be an oil-in-water emulsifier that creates lamellar liquid crystal structures. ulprospector.comscribd.comgoogle.com These structures can improve the water-resistance of formulations and impart a light skin feel. ulprospector.com The formation of these liquid crystals is a gradual process that occurs as the emulsion cools after homogenization. scirp.org

These liquid crystal structures have been observed to be stable for extended periods, with one study noting no significant changes for up to 12 months of storage. scirp.org However, decomposition of the crystal structure may begin after longer periods, such as 18 months. scirp.org The presence of these structures imparts solid-like (elastic) properties to the emulsion, which contributes to good product stability and a favorable feel upon application. scirp.org

Solvent System Effects on Molecular Conformation and Reactivity

The choice of solvent system in the synthesis of Sorbityl 1-laurate, a glycolipid, significantly influences the reaction's efficiency, yield, and the final product's characteristics. The solvent's primary roles are to dissolve the substrates, in this case, a sugar alcohol (sorbitol) and a fatty acid or its ester (lauric acid or vinyl laurate), and to maintain the activity of the lipase enzyme used as a biocatalyst. nih.gov Sorbitol exhibits high solubility in polar solvents like water and alcohols due to its ability to form hydrogen bonds. nih.gov Conversely, it is insoluble in most nonpolar and aprotic solvents. nih.gov The selection of an appropriate solvent is therefore critical for overcoming the solubility challenges of the reactants and facilitating the enzymatic reaction.

Deep Eutectic Solvent (DES) Interactions with Polyols

Deep eutectic solvents (DESs) have emerged as a promising class of green solvents for biocatalytic processes. researchgate.net DESs are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs) that form a eutectic mixture with a melting point lower than that of the individual components. researchgate.net For the synthesis of this compound, a DES can be formed using choline chloride as the HBA and sorbitol itself as the HBD. nih.govresearchgate.net This "2-in-1" system is advantageous as the solvent component (sorbitol) also serves as a substrate in the reaction, overcoming the low solubility of polyols in conventional organic solvents. mdpi.comresearchgate.net

The interactions within the DES, primarily hydrogen bonding between the components, create a unique solvent environment. acs.org Molecular dynamics simulations have confirmed that strong hydrogen bonds between sorbitol and choline chloride are fundamental to the properties of these DESs. acs.org These interactions can influence the conformation of the polyol and its reactivity. The high viscosity of some DESs, however, can introduce mass transfer limitations, potentially hindering the reaction rate. researchgate.net

Studies have shown that while DESs offer a viable medium for this compound synthesis, the yields and productivity can be lower compared to certain organic solvents. nih.gov For instance, in a comparative study, the organic solvent 2-methyl-2-butanol (2M2B) resulted in a significantly higher conversion yield (98% in 90 minutes) compared to a sorbitol-based DES under conventional heating. nih.govnih.gov However, the use of microwave irradiation has been shown to enhance the performance of DES systems significantly. nih.govnih.gov

The table below summarizes a comparison of different solvent systems for the biocatalyzed production of this compound.

| Heating Method | Solvent System | Temperature (°C) | Reaction Time (h) | Space-Time Yield (g/(L·h)) | Yield (%) |

| Microwave | SDES | 50 | 4 | 7.5 ± 2.1 | 7 ± 2 |

| Microwave | SDES | 90 | 4 | 16.1 ± 0.6 | 13 ± <1 |

| Microwave | 2M2B | 50 | 1.5 | 29.9 ± 10.2 | 25 ± 8 |

| Microwave | 2M2B | 90 | 1.5 | 109.2 ± 1.9 | 90 |

| Conventional | SDES | 50 | 90 | 1.0 ± 0.1 | - |

| Conventional | 2M2B | 90 | 1.5 | 118.0 ± 3.6 | 98 |

Data sourced from a study on the intensification of this compound production. nih.gov

Computational Chemistry and Molecular Dynamics Simulations of Reaction Media

Computational chemistry and molecular dynamics (MD) simulations are powerful tools for gaining molecular-level insights into the reaction media for this compound synthesis. acs.orgresearchgate.net These methods can be used to study the interactions between the solvent, substrates, and the enzyme, providing a deeper understanding of how the reaction environment affects the molecular conformation and reactivity. researchgate.net

MD simulations have been employed to investigate the properties of DESs composed of choline chloride and polyols like sorbitol. acs.org These simulations have revealed the extensive hydrogen bonding network that is responsible for the unique characteristics of these solvents. acs.org By understanding these interactions, it is possible to design novel DESs with tailored properties for specific biocatalytic applications. acs.org

Quantum mechanics/molecular mechanics (QM/MM) simulations offer a hybrid approach where the chemically active region (e.g., the enzyme's active site and the substrates) is treated with high-level quantum mechanics, while the surrounding environment is modeled using classical molecular mechanics. nih.gov This allows for a detailed investigation of the reaction mechanism, including the transition states and energy barriers, providing insights that are not accessible through purely classical simulations.

The combination of experimental studies with computational modeling can accelerate the optimization of reaction conditions. For example, computational solubility studies and MD simulations can help explain the observed differences in reaction performance between different solvent systems, such as a DES and an organic solvent. researchgate.net

Mass Transfer Limitations and Enhancement Strategies in Reaction Systems

Several strategies can be employed to overcome mass transfer limitations:

Agitation and Mixing: Proper agitation is crucial to ensure a homogenous distribution of substrates and the enzyme in the reaction mixture. In a stirred tank reactor, the type of impeller and stirring speed can significantly impact the reaction performance. mdpi.com

Enzyme Immobilization: The method of enzyme immobilization plays a key role. Entrapping the enzyme in materials with small particle sizes, such as nanofibers or microcrystals, can provide a large surface area and reduce diffusion distances, thereby improving mass transfer. rsc.org

Solvent Selection: The choice of solvent affects the viscosity of the reaction medium. While DESs can be highly viscous, the use of co-solvents or operating at higher temperatures can reduce viscosity and improve mass transfer. nih.govresearchgate.net

Microwave Irradiation: Microwave heating has been shown to significantly enhance the reaction rate in DES systems. nih.govnih.gov This is attributed not only to the rapid and uniform heating but also to non-thermal effects that may reduce mass transfer limitations and increase molecular collisions. nih.gov

Solvent-Free Systems: Conducting the reaction in a solvent-free (neat) system, where one of the liquid substrates acts as the solvent, can be an effective strategy. nih.gov Microwave irradiation has enabled the successful implementation of solvent-free systems for this compound production, offering a greener and more intensified process. nih.govnih.gov

The table below illustrates the impact of different reaction systems and heating methods on the productivity of this compound synthesis, highlighting strategies to overcome mass transfer limitations.

| System | Heating | Key Feature | Productivity (g/(L·h)) |

| SDES | Conventional | Viscous medium | 1.0 ± 0.1 |

| SDES | Microwave | Enhanced mass transfer | 16.1 ± 0.6 |

| 2M2B | Conventional | Lower viscosity | 118.0 ± 3.6 |

| Solvent-Free | Microwave | Neat system | 13.3 ± 2.3 |

Data compiled from studies on this compound synthesis. nih.govnih.gov

By carefully considering and optimizing these factors, it is possible to mitigate mass transfer limitations and enhance the efficiency of this compound production.

Non Clinical Functional Properties and Advanced Applications of Sorbityl 1 Laurate

Biomimetic and Bio-Inspired Applications

Sorbityl 1-laurate, particularly when used in sophisticated emulsifier systems, demonstrates a notable interaction with the lipid structures of the skin's outermost layer, the stratum corneum. In formulations such as the oil-in-water emulsifier Arlacel™ LC, which is composed of Sorbitan (B8754009) Stearate (B1226849) and Sorbityl Laurate, the system is designed to work in synergy with the stratum corneum's lipid lamellae. crodabeauty.com This interaction is crucial for enhancing skin hydration. crodabeauty.com The stratum corneum's barrier function relies on a highly organized intercellular lipid matrix composed primarily of ceramides, cholesterol, and free fatty acids. The ability of a formulation containing this compound to integrate with or act upon these natural lipid structures can significantly improve the skin's condition by optimizing hydration and reinforcing the natural barrier. crodabeauty.com This synergistic action supports the integrity of the lipid lamellae, which is vital for maintaining a healthy skin barrier.

| Feature | Finding | Source |

| Interaction Mechanism | Works in synergy with the stratum corneum lipid lamellae. | crodabeauty.com |

| Primary Benefit | Significantly improves performance for optimum hydration. | crodabeauty.com |

| Formulation Example | Arlacel™ LC (INCI: Sorbitan Stearate (and) Sorbityl Laurate). | crodabeauty.com |

Role in Advanced Formulation Science

This compound is a key component in emulsifying systems that offer formulators precise control over the viscosity of cosmetic products. crodabeauty.comulprospector.com As part of a patented, naturally derived oil-in-water emulsifier system, it facilitates the creation of liquid crystal structures within an emulsion. crodabeauty.comulprospector.com These structures are instrumental in modulating the final texture and thickness of a product. crodabeauty.com For instance, the emulsifier system Arlacel™ LC, which includes Sorbityl Laurate, is specifically marketed for its ability to control viscosity, allowing for the development of creams and lotions with a unique and light skin feel. crodabeauty.com This functionality is essential for creating stable and aesthetically pleasing complex mixtures, from skin care creams to gentle cleansers. crodabeauty.com

| Property | Function | Formulation Benefit | Source |

| Viscosity Control | Can be used to control the viscosity of the final product. | Creates specific textures (e.g., light skin feel, cleansing gum). | crodabeauty.comulprospector.com |

| Structural Formation | Forms liquid crystal structures within the emulsion. | Imparts unique sensorial properties and stability. | crodabeauty.comulprospector.com |

A significant functional benefit of incorporating this compound in certain emulsifier systems is the improved water resistance of the final formulation. crodabeauty.comulprospector.com The same liquid crystal structures that help control viscosity also contribute to forming a more durable film on the skin. crodabeauty.com Product data for emulsifying systems containing this compound explicitly state that they improve the water resistance of formulations. crodabeauty.comulprospector.com This property is particularly valuable in sun care products, where maintaining the efficacy of organic and inorganic sun filters during exposure to water is critical, as well as in various skin and hair care creams designed for long-lasting effects. crodabeauty.comulprospector.com

| Functional Advantage | Application | Compatibility | Source |

| Water Resistance | Improves the formulation's ability to resist being washed off by water. | Sun Care, Skin Care, Hair Care. | crodabeauty.comulprospector.com |

| Filter Compatibility | Compatible with both organic and inorganic sun filters. | Sunscreen formulations. | crodabeauty.comulprospector.com |

Viscosity Modulation in Complex Mixtures

Biological Activity at the Cellular Level (In Vitro Studies)

Recent in vitro research has shed light on the biological activity of formulations containing this compound at the cellular level, specifically concerning the modulation of Matrix Metalloproteinase-1 (MMP-1) in human keratinocytes. MMP-1 is a key enzyme responsible for degrading type I collagen, the most abundant structural protein in the dermis, and its increased expression is scientifically correlated with skin photo-aging. nih.gov

In a study evaluating an anti-aging cosmetic cream that lists Sorbityl Laurate as an ingredient, researchers investigated its ability to protect against photo-aging by measuring MMP-1 production in human keratinocyte (HaCaT) cells after exposure to UVB radiation. nih.govresearchgate.net UVB irradiation is known to markedly increase MMP-1 production. nih.gov The study found that treatment with the cosmetic formulation resulted in a dose-dependent reduction of these elevated MMP-1 levels. Specifically, the higher tested concentration of the cream (2.5 mg/mL) induced a statistically significant reduction in MMP-1 production, demonstrating a protective effect against this aspect of photo-damage. nih.gov These findings suggest that formulations incorporating this compound can play a role in mitigating key cellular markers associated with extrinsic skin aging. nih.govresearchgate.net

Table: Effect of a Sorbityl Laurate-Containing Formulation on MMP-1 Production in UVB-Irradiated Keratinocytes (HaCaT) Data adapted from a 2021 study on an anti-aging cosmetic cream. nih.gov

| Treatment Condition | Concentration | Change in MMP-1 Production (vs. Irradiated Control) | Statistical Significance (p-value) |

| UVB-Irradiated Control | N/A | +24.89% (vs. non-irradiated cells) | p ≤ 0.01 |

| Formulation Treatment | 1.25 mg/mL | -5.15% | Not statistically significant |

| Formulation Treatment | 2.5 mg/mL | -10.3% | p ≤ 0.05 |

Stimulation of Elastin (B1584352) Synthesis in Fibroblast Cell Lines

This compound is a component in formulations designed to support the skin's structural integrity. Research has demonstrated that a cosmetic cream containing this compound can statistically increase the production of elastin in Normal Human Dermal Fibroblast (NHDF) cells. mdpi.com Elastin is a critical protein in the extracellular matrix (ECM), providing elasticity and resilience to the skin. mdpi.com

In one in-vitro study, NHDF cells were treated with non-cytotoxic concentrations of a cream formulation featuring this compound. mdpi.com The total elastin content was quantified after 24 hours of treatment using a quantitative dye-binding assay (Fastin™ Elastin Assay kit), which detects various forms of elastin, including soluble tropoelastins and insoluble elastins. mdpi.com The results showed that treatment with the product at concentrations of 0.625 mg/mL and 1.25 mg/mL induced a significant increase in elastin production compared to untreated control cells. mdpi.com This finding suggests a role for such formulations in promoting elastogenesis, a key process for maintaining skin elasticity. mdpi.comnih.gov Fibroblasts are the primary cells responsible for synthesizing ECM proteins like elastin and collagen. mdpi.comdupuytrens.org

Table 1: Effect of a this compound-Containing Cream on Elastin Synthesis in NHDF Cells This interactive table summarizes the research findings on elastin production following treatment.

| Treatment Group | Concentration (mg/mL) | Elastin Level (µg/mL) | Percentage Increase vs. Control |

|---|---|---|---|

| Control (Untreated) | 0 | ~5.8 | 0% |

| Test Product | 0.625 | ~7.0 | ~20.7% |

| Test Product | 1.25 | ~7.2 | ~24.1% |

Cell Viability Assessments in Efficacy Studies

Prior to conducting efficacy studies, it is essential to determine the non-cytotoxic concentration range of a test substance. mdpi.com For the this compound-containing cream, cell viability was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. mdpi.comeuropa.eu This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. europa.euscielo.br The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. europa.euscielo.br

The study was performed on both Normal Human Dermal Fibroblasts (NHDF) and human keratinocyte (HaCaT) cell lines. mdpi.com For NHDF cells, cytotoxic effects were observed only at the highest tested concentrations of 2.5 mg/mL and 5 mg/mL after a 24-hour treatment period. mdpi.com Based on these results, the concentrations of 0.625 mg/mL and 1.25 mg/mL were selected for the subsequent elastin and collagen synthesis efficacy studies, as they were demonstrated to be non-cytotoxic. mdpi.com

Table 2: Cell Viability of NHDF and HaCaT Cells After Treatment This interactive table presents the cell viability data from the MTT assay at various concentrations of the test cream.

| Concentration (mg/mL) | NHDF Cell Viability (%) | HaCaT Cell Viability (%) |

|---|---|---|

| 0.312 | ~100% | ~100% |

| 0.625 | ~100% | ~100% |

| 1.25 | ~100% | ~85% |

| 2.5 | ~75% | ~60% |

| 5.0 | ~55% | ~40% |

Integration in Novel Delivery Systems

This compound and its related compounds are integral to the development of novel delivery systems in pharmaceuticals and cosmetics due to their properties as surfactants and emulsifiers. specialchem.comulprospector.comcrodabeauty.com These systems are designed to enhance the stability, bioavailability, and targeted delivery of active compounds. dovepress.comumt.edu.pk

Drug Encapsulation Strategies

This compound plays a role in various drug encapsulation strategies, which are critical for protecting therapeutic agents and controlling their release. umt.edu.pknih.govresearchgate.net

One key application is in the formation of liquid crystal structures. specialchem.comcrodabeauty.comcmstudioplus.com As a component of emulsifying systems like Arlacel™ LC (a blend of Sorbitan Stearate and this compound), it helps create lamellar liquid crystal networks that can form hydrosomes. cmstudioplus.comscribd.com These organized structures can encapsulate active ingredients, offering prolonged hydration benefits and potentially a more controlled release. specialchem.comcrodabeauty.com

Furthermore, sorbitan esters, the chemical class to which this compound belongs, are fundamental in the formulation of niosomes. dovepress.comresearchgate.net Niosomes are vesicular systems composed of non-ionic surfactants that can encapsulate both hydrophilic and lipophilic drugs, enhancing their delivery and stability. dovepress.comresearchgate.netauctoresonline.org Studies have specifically developed niosomes using sorbitan monolaurate to act as a carrier for poorly soluble drugs, demonstrating improved dissolution profiles compared to the pure drug. nih.gov The ability of these vesicles to act as a reservoir for sustained release makes them valuable for transdermal and oral drug delivery. dovepress.comnih.gov Research has also highlighted the enzymatic synthesis of sorbityl laurate specifically for applications in drug encapsulation. researchgate.net

Table 3: this compound in Advanced Delivery Systems This table outlines the roles of this compound and related sorbitan esters in different encapsulation technologies.

| Delivery System | Role of this compound / Sorbitan Esters | Key Benefit |

|---|---|---|

| Liquid Crystal Emulsions | Forms lamellar structures and hydrosomes as part of a blended emulsifier system. cmstudioplus.comscribd.com | Provides emulsion stability and potential for prolonged/controlled release of actives. specialchem.comcrodabeauty.com |

| Niosomes | Acts as a primary non-ionic surfactant to form the vesicle bilayer. dovepress.comnih.gov | Encapsulates both hydrophilic and lipophilic drugs, enhancing bioavailability and stability. umt.edu.pknih.gov |

| Polymeric Nanoparticles | Used as a component (in Arlacel™ LC) in the preparation of nanoparticles for cutaneous applications. | Facilitates the creation of stable nanocarriers for topical delivery. |

Environmental Fate and Degradation Pathways of Sorbityl 1 Laurate

Abiotic Degradation Studies

Abiotic degradation involves the breakdown of a chemical compound by non-living environmental factors. For Sorbityl 1-laurate, hydrolysis is a key abiotic degradation pathway.

The hydrolysis of this compound has been studied under various pH conditions following OECD Guideline 111. industrialchemicals.gov.au The compound is an ester, and its stability is influenced by the pH of the surrounding medium.

At 25°C, this compound is stable in acidic and neutral conditions, showing no significant degradation. industrialchemicals.gov.au However, it undergoes hydrolysis under alkaline conditions. industrialchemicals.gov.au A study observed no degradation at 50°C at pH 4 and 7. industrialchemicals.gov.au The degradation rate at pH 9 was determined by conducting tests at elevated temperatures (50, 60, and 70°C) and extrapolating the results to 25°C. industrialchemicals.gov.au The resulting half-life at pH 9 and 25°C was calculated to be 4.85 days. industrialchemicals.gov.au

The detailed findings on the hydrolysis half-life are presented below.

Table 1: Hydrolysis of this compound as a Function of pH Data derived from a study conducted at 25°C, following OECD Guideline 111. industrialchemicals.gov.au

| pH | Temperature (°C) | Half-life (t½) in days | Stability |

| 4 | 25 | > 365 | Stable |

| 7 | 25 | > 365 | Stable |

| 9 | 25 | 4.85 | Hydrolytically unstable |

Biodegradation Mechanisms and Rates

While specific experimental data on the environmental fate of this compound were not submitted in key regulatory assessments, modeling provides insight into its biodegradability. industrialchemicals.gov.au Computer-based modeling (Biowin v4.02) predicts that the chemical is likely to be readily biodegradable. industrialchemicals.gov.au

The structure of this compound, which contains alcohol functional groups, supports this prediction, as these groups are known to biodegrade rapidly. industrialchemicals.gov.au The enzymatic synthesis of the compound, which uses biodegradable enzymes, further suggests its compatibility with biological systems. nih.gov The ester linkage in this compound can be cleaved by lipases, enzymes that are widespread in the environment, breaking the compound down into sorbitol and lauric acid. Both sorbitol and lauric acid are common biological molecules that can be readily metabolized by microorganisms. nih.govresearchgate.net

Disposal and Environmental Release Considerations

The primary use of this compound in rinse-off personal care products, such as skin creams, dictates its main pathway of environmental release. industrialchemicals.gov.au

When products containing this compound are used, it is assumed that the vast majority of the substance is washed off the skin and enters the sewer system. industrialchemicals.gov.au In a worst-case scenario assessment, it is estimated that approximately 99% of the total import volume of the chemical for use in formulations will be released to sewers in a diffuse and widespread manner. industrialchemicals.gov.au

A smaller fraction of the chemical is disposed of through other means. It is estimated that a maximum of 1% of the product containing this compound remains in end-use containers, which are typically disposed of as domestic waste to landfill. industrialchemicals.gov.au During industrial reformulation, losses from spills are also directed to landfill, while waste from equipment washing is likely to be disposed of to the sewer. industrialchemicals.gov.au

Future Research Directions and Translational Perspectives

Development of Novel Biocatalysts for Enhanced Production

The shift from traditional chemical synthesis to enzymatic processes represents a significant frontier in producing sorbityl laurate. Chemical methods often require high temperatures (180–260°C) and catalysts, which can lead to undesirable byproducts and coloration. deepdyve.comresearchgate.netgoogle.com Biocatalysis, primarily using lipases, offers a greener alternative, enabling reactions under milder conditions with higher specificity and selectivity. umich.eduresearchgate.net

Future research is centered on discovering and engineering more robust and efficient lipases. Studies have demonstrated the potential of various microbial lipases, such as those from Aspergillus terreus and Candida antarctica (e.g., Novozym 435), to catalyze the esterification of sorbitol. umich.edunih.gov A key research goal is to identify or engineer enzymes that exhibit high regioselectivity, preferentially catalyzing esterification at specific hydroxyl groups on the sorbitol molecule to yield products like sorbitol 1(6)-monostearate with high purity. umich.edu The immobilization of these enzymes on supports is another critical area of investigation, as it enhances their stability and allows for repeated use, making the process more cost-effective. umich.eduuwaterloo.ca For instance, Aspergillus terreus lipase (B570770) immobilized on Accurel has been shown to be effective for sorbitol stearate (B1226849) synthesis and can be reused multiple times without a significant loss in activity. umich.edu

Screening of commercially available lipase formulations is a crucial step in optimizing the enzymatic synthesis of sorbityl laurate. researchgate.net Research has involved comparing numerous lipases to identify the most effective ones for the transesterification reaction between D-sorbitol and an acyl donor like vinyl laurate. researchgate.netnih.gov

| Biocatalyst | Substrates | Key Research Finding | Reference |

| Novozym 435 (Candida antarctica lipase B) | D-sorbitol, Vinyl laurate | Effective for sorbityl laurate synthesis in deep eutectic solvents (DES) and organic solvents; concentration and substrate ratio are key parameters. nih.govresearchgate.net | nih.govresearchgate.net |

| Aspergillus terreus lipase | Sorbitol, Stearic acid | Exhibits high regioselectivity, achieving 96% conversion to sorbitol 1(6)-monostearate with the immobilized enzyme. umich.edu | umich.edu |

| Lipozyme (Candida antarctica Lipase B) | Sugars/Sugar alcohols, Fatty acids | Effective when immobilized in Celite® supported sol-gels, which also remove water byproduct, driving the reaction to high yields (96.7%). uwaterloo.ca | uwaterloo.ca |

| Novozym 435 | Sorbitan (B8754009), Oleic acid | Achieved highest catalytic activity in a solvent-free system, with a reduced-pressure system increasing yield to 95%. researchgate.net | researchgate.net |

Exploration of Advanced Reaction Engineering for Industrial Scale-Up

Translating laboratory-scale synthesis of sorbityl laurate to an industrial process requires significant advancements in reaction engineering. The traditional two-stage chemical process involves first dehydrating sorbitol to sorbitan, followed by esterification with a fatty acid at high temperatures (e.g., 180°C for dehydration, 220°C for esterification). deepdyve.comresearchgate.net While suitable for industrial production, this method faces challenges related to energy consumption and byproduct formation. deepdyve.comresearchgate.net

Future efforts are focused on intensifying biocatalytic processes for large-scale feasibility. A major challenge in enzymatic synthesis is the low solubility of polyols like sorbitol in common organic solvents. researchgate.net Advanced reaction engineering seeks to overcome this through innovative solvent systems and reactor designs. Solvent-free systems are particularly attractive as they reduce waste and downstream processing costs. researchgate.net Research has shown that lipase-catalyzed esterification of sorbitan with oleic acid can achieve yields of up to 95% in a solvent-free system under reduced pressure, which helps remove the water byproduct and drive the reaction forward. researchgate.net

The scalability of these processes is being tested in various reactor configurations. While many studies are performed in batch reactors, proprietary continuous flow reactor systems have been shown to reduce production costs by 18-22% compared to batch methods. pmarketresearch.com For enzymatic reactions, scalability has been demonstrated in stirred tank reactors (STR), achieving significant product titers even in highly viscous systems like deep eutectic solvents. researchgate.net

| Process Parameter | Conventional Chemical Synthesis | Advanced Enzymatic Synthesis | Reference |

| Catalyst | Phosphoric acid, Sodium hydroxide | Immobilized Lipases (e.g., Novozym 435) | deepdyve.comresearchgate.netresearchgate.net |

| Temperature | High (180°C - 260°C) | Mild (40°C - 90°C) | researchgate.netresearchgate.netnih.gov |

| System | Molten anhydrous mixture | Solvent-free, Organic solvents, Deep Eutectic Solvents (DES) | researchgate.netnih.gov |

| Pressure | Atmospheric or Vacuum | Atmospheric or Reduced pressure (to remove water) | researchgate.netresearchgate.net |

| Reactor Type | Large-scale batch reactors | Stirred Tank Reactors (STR), Continuous Flow Reactors | atamanchemicals.comresearchgate.netpmarketresearch.com |

| Selectivity | Lower, produces complex mixtures | Higher, can be regioselective, fewer byproducts | researchgate.netumich.edu |

Investigations into Structure-Function Relationships for Tailored Properties

The versatility of sorbityl laurate and other sorbitan esters stems from the ability to tailor their properties by modifying their chemical structure. shreechem.in The functional characteristics, such as emulsifying power, viscosity, and surface tension, are directly dependent on the molecular architecture. deepdyve.comresearchgate.net Future research aims to deepen the understanding of these structure-function relationships to design molecules for specific, high-performance applications.

Key structural variables include the length and saturation of the fatty acid chain and the degree of esterification (i.e., the number of fatty acid chains attached to the sorbitan molecule). For instance, lengthening the hydrocarbon chain in saturated sorbitan monoesters can increase the collapse pressure and molecular area at a water-air interface. researchgate.net This tunability allows for the creation of customized emulsifiers for specific formulations, like those in plant-based cosmetics or low-fat foods. shreechem.in

A particularly innovative research direction is the synthesis of ultra-long-chain sorbitol esters. By performing enzymatic transesterification between sorbitol and fully hydrogenated crambe oil, researchers have produced a mixture of sorbitan esters with very long (behenate) chains. mdpi.com These esters act as oleogelators, capable of structuring sunflower oil and creating oleogels with thermo-responsive rheological properties. mdpi.com This demonstrates the potential to create novel food textures and fat replacements by precisely controlling the ester's structure. mdpi.com

| Structural Feature | Impact on Functional Property | Potential Application | Reference |

| Fatty Acid Chain Length | Affects melting point, viscosity, and surface tension. Longer chains can alter interfacial behavior. | Tailoring texture in cosmetics and foods; creating specialized industrial lubricants. | deepdyve.comresearchgate.netresearchgate.net |

| Degree of Esterification | Influences the Hydrophilic-Lipophilic Balance (HLB), determining whether the surfactant favors water-in-oil or oil-in-water emulsions. | Development of highly efficient emulsifiers for challenging formulations in pharmaceuticals and food processing. | shreechem.innih.gov |

| Fatty Acid Saturation | Saturated vs. unsaturated fatty acids affect the physical state (solid/liquid) and packing at interfaces. | Creating solid structuring agents for oils (oleogels) or liquid emulsifiers with different thermal stabilities. | umich.edumdpi.com |

| Use of Ultra-Long Chains | Enables the formation of strong gel networks in oils. | Designing healthier, structured fats that mimic the properties of saturated fats for food products. | mdpi.com |

Integration with Emerging Sustainable Technologies

The production of sorbityl laurate is increasingly being integrated with sustainable technologies to align with green chemistry principles. marketresearchintellect.commarketresearchintellect.com This involves not only using renewable, plant-based raw materials but also adopting energy-efficient and environmentally benign processing methods. acs.orgpmarketresearch.com

A major focus is the intensification of enzymatic synthesis using alternative energy sources. Microwave (MW) irradiation is a promising technology that utilizes dielectric heating to deliver energy directly to the reaction medium, in contrast to the slower, less uniform heat transfer of conventional heating. nih.govnih.gov Studies on sorbityl laurate production have shown that microwave-assisted synthesis can dramatically increase reaction rates and yields, especially in viscous systems like deep eutectic solvents (DESs). nih.govnih.gov In one study, using microwaves increased the space-time yield 16-fold at 90°C in a DES compared to conventional heating. nih.gov Furthermore, microwave irradiation enabled the reaction to proceed in a neat, solvent-free system, which was not feasible with conventional heating under the same parameters. nih.govnih.gov

The use of deep eutectic solvents (DESs) is another key sustainable innovation. researchgate.net DESs are mixtures of compounds that form a eutectic with a melting point lower than the individual components. A "2-in-1" system has been developed where sorbitol itself is a component of the DES (e.g., sorbitol and choline (B1196258) chloride), acting as both a solvent and a reactant. researchgate.net This approach overcomes the poor solubility of sorbitol and provides a green, non-volatile reaction medium that can enhance enzyme stability. researchgate.netresearchgate.net Other sustainable technologies being explored include mechanochemistry (using mechanical force to drive reactions) and ultrasound-assisted synthesis, which have shown promise for producing other sugar esters and biosurfactants. acs.org

| Technology | Principle | Advantage for Sorbityl Laurate Production | Reference |

| Microwave-Assisted Synthesis | Dielectric heating provides rapid and uniform energy transfer. | Drastically reduces reaction time, increases productivity, and enables solvent-free reactions. | nih.govnih.govacs.org |

| Deep Eutectic Solvents (DESs) | Forms a "green" liquid medium from renewable components, one of which can be a reactant (sorbitol). | Overcomes substrate solubility issues, enhances enzyme stability, and provides a sustainable solvent alternative. | researchgate.netnih.govresearchgate.net |

| Solvent-Free Systems | Reactions are conducted with neat reactants without a solvent medium. | Reduces waste, eliminates solvent toxicity concerns, and simplifies product purification. | researchgate.netresearchgate.net |

| Ultrasound / Mechanochemistry | Uses sonic energy or mechanical force to induce chemical reactions. | Offers energy-efficient, solvent-free pathways for biosurfactant synthesis, enhancing reaction rates. | acs.org |

Exploration of New Non-Clinical Application Areas and Advanced Materials

While sorbityl laurate and its related esters are well-established as emulsifiers and stabilizers in cosmetics, food, and pharmaceuticals, future research is aimed at unlocking their potential in new, advanced applications. atamanchemicals.comshreechem.in The focus is shifting towards leveraging their unique self-assembly properties and biodegradability to create novel functional materials.

One of the most promising new areas is the development of oleogels. mdpi.com By using ultra-long-chain sorbitol esters as gelling agents, it is possible to transform liquid vegetable oils into solid-like structures that can replace saturated and trans fats in food products. mdpi.com These oleogels can be designed to have specific thermo-responsive properties, meaning their texture changes with temperature, mimicking the melting behavior of traditional fats during processing and consumption. mdpi.com This opens up opportunities for creating healthier high-lipid products with desirable sensory characteristics.

Beyond food, there is potential for using sorbityl laurate in the formulation of advanced materials. Its surface-active nature makes it a candidate for creating specialized, biodegradable detergents and dispersants. acico.sauwaterloo.ca There is also interest in its ability to form liquid crystal structures, which can be used to control the viscosity and improve the water resistance of complex formulations. covalo.comulprospector.com Further research could explore its use as a building block for bio-based polymers or as a component in stimuli-responsive systems, where its emulsifying properties could be switched on or off by external triggers. The inherent biodegradability and derivation from renewable resources make sorbitan esters an attractive platform for developing a new generation of sustainable materials. acs.orgnih.gov

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Sorbityl 1-laurate, and how can researchers ensure reproducibility?

- Methodological Answer : this compound is synthesized via esterification of sorbitol derivatives with lauric acid, typically using acid catalysts (e.g., sulfuric acid) or enzymatic methods. Key steps include:

- Reagent purification : Pre-dry sorbitol and lauric acid to minimize side reactions.

- Reaction monitoring : Use thin-layer chromatography (TLC) or HPLC to track ester formation .

- Purification : Employ column chromatography or recrystallization to isolate the product.

- Validation : Confirm structure via H/C NMR (e.g., characteristic ester carbonyl peaks at ~170 ppm in C NMR) and FT-IR (C=O stretch at ~1740 cm) .

- Reproducibility : Document catalyst concentrations, temperature, and solvent ratios in detail, adhering to guidelines for experimental transparency .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : Assign peaks using DEPT-135 for carbon hybridization and 2D-COSY/HMQC for connectivity. For example, the laurate chain shows methylene (-CH-) signals at 1.2–1.4 ppm in H NMR .

- Mass Spectrometry (MS) : Use high-resolution ESI-MS to confirm molecular ion [M+Na] (expected m/z ~435.3 for CHONa).